molecular formula C14H17F2N7S B4365095 5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4365095
M. Wt: 353.40 g/mol
InChI Key: XWVZRFPALADMBI-UHFFFAOYSA-N
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Description

The compound 5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole rings, followed by the construction of the triazole ring and the introduction of the thiol group. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and thiolating agents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrazole or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: stands out due to its combination of pyrazole and triazole rings, along with the presence of a thiol group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-4-(1-ethyl-5-methylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N7S/c1-4-21-9(3)11(6-17-21)23-12(18-19-14(23)24)7-22-8(2)5-10(20-22)13(15)16/h5-6,13H,4,7H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVZRFPALADMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N2C(=NNC2=S)CN3C(=CC(=N3)C(F)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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